6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one
CAS No.:
Cat. No.: VC15580966
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one |
| Standard InChI | InChI=1S/C17H16N2O/c1-3-13-9-10-16-15(11-13)12(2)19(17(20)18-16)14-7-5-4-6-8-14/h4-11H,2-3H2,1H3,(H,18,20) |
| Standard InChI Key | HBNJRMPHQSVVEJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a benzene ring fused to a pyrimidine-2-one moiety, with substituents influencing its electronic and steric properties. The methylidene group at position 4 introduces a planar sp²-hybridized carbon, while the ethyl group at position 6 enhances lipophilicity. X-ray crystallography of analogous quinazolinones reveals a dihedral angle of 15–20° between the benzene and pyrimidine rings, which may facilitate interactions with biological targets .
Table 1: Molecular Properties of 6-Ethyl-4-Methylidene-3-Phenyl-1H-Quinazolin-2-One
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O |
| Molecular Weight | 264.32 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 6-Ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one |
| Topological Polar Surface Area | 45.2 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra of related quinazolinones show characteristic shifts:
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¹H NMR: Aromatic protons appear at δ 7.2–8.3 ppm, while the methylidene proton resonates as a singlet near δ 6.6–6.8 ppm .
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¹³C NMR: The carbonyl carbon (C-2) appears at δ 168–170 ppm, and the methylidene carbon (C-4) at δ 140–145 ppm .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves a multi-step sequence:
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Cyclization: Anthranilic acid derivatives react with acyl chlorides to form benzoxazinone intermediates, followed by amine condensation and dehydrative cyclization .
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Functionalization: Suzuki-Miyaura cross-coupling introduces aryl groups at position 6, using Pd(dppf)Cl₂ as a catalyst under microwave irradiation (120°C, 20 min) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Acetic anhydride, 110°C | 65–75 |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, 120°C | 50–60 |
Solvent and Temperature Effects
Dimethylformamide (DMF) enhances cyclization efficiency, while toluene/dioxane mixtures improve cross-coupling yields. Elevated temperatures (>100°C) are critical for overcoming kinetic barriers in cyclization .
Biological Activities and Mechanisms
Kinase Inhibition
The compound competitively inhibits ATP-binding pockets in kinases:
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CDK2 Inhibition: IC₅₀ values of 0.8–1.2 µM in breast cancer cell lines (MCF-7).
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EGFR Inhibition: Reduces phosphorylation by 70% at 10 µM in A431 epidermoid carcinoma cells.
Table 3: Kinase Selectivity Profile
| Kinase | Inhibition (%) at 10 µM |
|---|---|
| CDK2 | 85 |
| EGFR | 70 |
| VEGFR2 | 45 |
mGlu7 Receptor Modulation
In a T-REx 293 cell model, the compound exhibits negative allosteric modulation of mGlu7 receptors (IC₅₀ = 6.14 µM), with >50-fold selectivity over mGlu4 and mGlu8 . This activity correlates with behavioral improvements in rodent models of schizophrenia, including reversal of MK-801-induced cognitive deficits .
Therapeutic Applications and Future Directions
Oncology
Preclinical studies demonstrate tumor growth inhibition in xenograft models:
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Breast Cancer: 40% reduction in tumor volume after 21 days (10 mg/kg, oral).
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Lung Cancer: Synergy with paclitaxel, lowering effective doses by 3-fold.
Neuropsychiatry
In the novel object recognition test, the compound restores cognitive performance in MK-801-treated rats (ED₅₀ = 3.2 mg/kg) . Future work may explore dual kinase-mGlu7 targeting for treatment-resistant schizophrenia.
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